![molecular formula C22H20N2O3S B2587141 3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941895-94-9](/img/structure/B2587141.png)

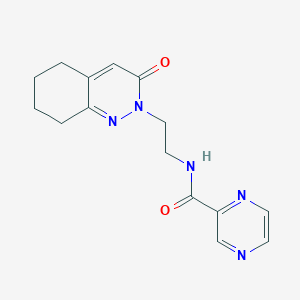

3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

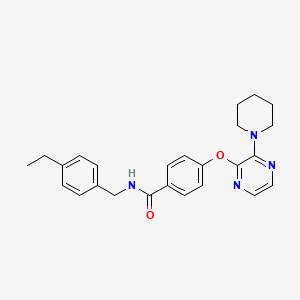

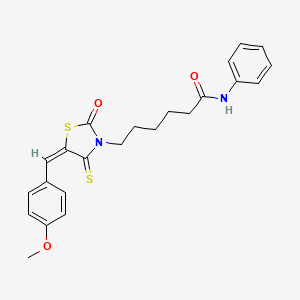

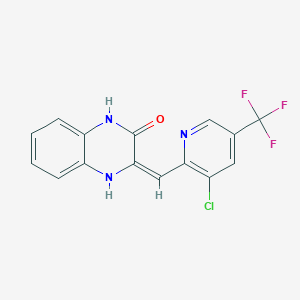

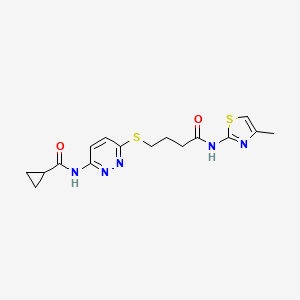

The compound is a complex organic molecule with multiple functional groups, including an ethoxy group, a thiophenyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazin ring system . These types of compounds are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The pyrazolo and oxazin rings, in particular, would contribute to the rigidity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines can undergo a variety of reactions, including reactions with hydrazonoyl chlorides and halo ketones .Applications De Recherche Scientifique

Antioxidant Properties

Pyrazolines and their derivatives have garnered attention due to their antioxidant activities. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. These compounds exhibit antioxidant effects by scavenging free radicals and protecting cellular components from oxidative damage .

Antitumor Potential

Research suggests that pyrazolines possess antitumor properties. Their ability to inhibit tumor cell growth and induce apoptosis makes them promising candidates for cancer therapy. Further investigations are needed to explore their mechanisms of action and potential clinical applications .

Anti-Inflammatory Activity

Pyrazolines may modulate inflammatory responses. By suppressing pro-inflammatory cytokines and enzymes, they could be valuable in managing inflammatory conditions. Studies have highlighted their anti-inflammatory effects, but more research is necessary to fully understand their therapeutic potential .

Antiparasitic Applications

Certain pyrazolines exhibit antiparasitic activity. Researchers have explored their efficacy against protozoan parasites, such as Trypanosoma cruzi and Leishmania spp. These findings open avenues for developing novel antiparasitic agents .

Neuroprotective Effects

Acetylcholinesterase (AChE) inhibition is crucial for maintaining normal nerve function. Pyrazolines have been investigated for their AChE inhibitory properties, which could be relevant in neurodegenerative diseases. By preserving cholinergic neurotransmission, they may offer neuroprotection .

Antibacterial and Antifungal Properties

Pyrazolines have demonstrated antibacterial and antifungal activities. Researchers have evaluated their effectiveness against various pathogens, making them potential candidates for combating infections. Further studies are needed to optimize their antimicrobial properties .

Other Potential Applications

Beyond the mentioned fields, pyrazolines may have additional applications, such as anticonvulsant, antidepressant, and antiviral effects. However, more research is required to validate these claims and explore their therapeutic relevance .

Propriétés

IUPAC Name |

3-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-2-26-20-8-4-7-17-19-12-18(14-5-3-6-16(25)11-14)23-24(19)22(27-21(17)20)15-9-10-28-13-15/h3-11,13,19,22,25H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFSHYDPSLJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)

![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)

![2-Chloro-N-[2-(pyridin-2-ylmethyl)cyclopentyl]propanamide](/img/structure/B2587062.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)

![3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2587066.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)